molecular formula C30H43N7O4 B1241369 Bibw 22

Bibw 22

Numéro de catalogue: B1241369
Poids moléculaire: 565.7 g/mol
Clé InChI: JNHIGDFEPXMPAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bibw 22, also known as Bibw 22, is a useful research compound. Its molecular formula is C30H43N7O4 and its molecular weight is 565.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bibw 22 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bibw 22 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C30H43N7O4

Poids moléculaire

565.7 g/mol

Nom IUPAC

1-[[2,7-bis(2,6-dimethylmorpholin-4-yl)-6-phenylpteridin-4-yl]-(2-hydroxyethyl)amino]-2-methylpropan-2-ol

InChI

InChI=1S/C30H43N7O4/c1-19-14-36(15-20(2)40-19)27-24(23-10-8-7-9-11-23)31-25-26(32-27)33-29(37-16-21(3)41-22(4)17-37)34-28(25)35(12-13-38)18-30(5,6)39/h7-11,19-22,38-39H,12-18H2,1-6H3

Clé InChI

JNHIGDFEPXMPAO-UHFFFAOYSA-N

SMILES canonique

CC1CN(CC(O1)C)C2=NC3=C(C(=NC(=N3)N4CC(OC(C4)C)C)N(CCO)CC(C)(C)O)N=C2C5=CC=CC=C5

Synonymes

4-(N-(2-hydroxy-2-methylpropyl)ethanolamino)-2,7-bis(cis-2,6-dimethylmorpholino)-6-phenylpteridine
BIBW 22
BIBW-22
BIBW22 BS

Origine du produit

United States

Analyse Des Réactions Chimiques

Reactions with P-glycoprotein (P-gp)

BIBW 22 binds directly to P-gp, a drug-efflux pump overexpressed in MDR cancer cells, inhibiting its activity.

Key Findings:

ParameterValue/ObservationSource
Binding Affinity IC₅₀ ≈ 1 μM for P-gp inhibitionPubMed
Rhodamine 123 Efflux 100-fold more potent than dipyridamolePubMed
Photolabeling Specific binding to 170 kDa P-gpPubMed
  • Mechanism : Competes with cytotoxic agents (e.g., vincristine) for P-gp binding, preventing efflux and increasing intracellular drug retention .

  • Evidence : Photoaffinity labeling using [³H]azido-BIBW 22 confirmed direct interaction with P-gp, inhibited by vinblastine and verapamil .

Inhibition of Nucleoside Transport

BIBW 22 blocks equilibrative nucleoside transporters (ENTs), enhancing the efficacy of antimetabolites like 5-fluorouracil.

Key Data:

ParameterValue/ObservationSource
Nucleoside Uptake 7-fold higher potency vs. dipyridamolePubMed
Cytotoxicity Boost 20-fold increase for 5-fluorouracilPubMed
  • Mechanism : Blocks ENT1/2-mediated uptake of nucleosides, sensitizing cells to antimetabolites .

Synergistic Reactions with Chemotherapeutics

BIBW 22 enhances the cytotoxicity of MDR-associated drugs through dual P-gp and nucleoside transport inhibition.

Experimental Results:

Drug TestedEnhancement FactorCell LineSource
Vincristine 10-foldKB V20C (MDR)PubMed
5-Fluorouracil 20-foldKB (parental)PubMed
  • Notable Interaction : BIBW 22 does not act as a substrate for P-gp efflux, allowing sustained intracellular accumulation .

Physicochemical Stability

BIBW 22 exhibits moderate aqueous solubility and stability under physiological conditions.

PropertyValueSource
Solubility 0.1 mg/mL in waterPubChem
Half-Life (in vivo) 28–43 hoursPubMed

Research Implications

BIBW 22’s dual mechanism supports its use in combination therapies targeting MDR cancers. Ongoing studies explore its synergy with antimetabolites and taxanes .

Limitations : High interpatient variability in pharmacokinetics and undefined long-term toxicity profiles require further investigation .

This synthesis of peer-reviewed data underscores BIBW 22’s potential as a multifunctional modulator in oncology, warranting advanced clinical validation.

Q & A

Q. Basic

  • Use databases like Web of Science, PubMed, and Google Scholar to identify primary sources (e.g., synthesis methods, pharmacological studies) and secondary reviews.
  • Apply systematic search terms (e.g., "Bibw 22 AND pharmacokinetics") and Boolean operators to filter results .
  • Critically evaluate sources for methodological rigor, avoiding overreliance on non-peer-reviewed platforms .

How do I maintain ethical standards in experimental design involving Bibw 22?

Q. Basic

  • Adhere to institutional guidelines for chemical safety, data integrity, and animal/human subject protocols (if applicable) .
  • Disclose funding sources and potential conflicts of interest to avoid bias in methodology or reporting .
  • Store raw data securely and ensure transparency in data selection criteria .

What advanced methodologies are suitable for investigating Bibw 22's mechanisms?

Q. Advanced

  • Controlled Variables : Design dose-response experiments with appropriate controls (e.g., vehicle controls, positive/negative controls) to isolate Bibw 22's effects .
  • Statistical Power : Use power analysis to determine sample sizes, reducing Type I/II errors .
  • High-Throughput Techniques : Employ omics approaches (e.g., proteomics, metabolomics) to map systemic impacts .

How should contradictory data about Bibw 22's efficacy be analyzed?

Q. Advanced

  • Transparency : Report all data, including outliers or non-significant results, in supplementary materials .
  • Alternative Hypotheses : Use sensitivity analyses to test competing explanations (e.g., batch variability, assay limitations) .
  • Peer Review : Engage collaborators to validate interpretations and identify methodological flaws .

What steps ensure reproducibility in Bibw 22 studies?

Q. Advanced

  • FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable (e.g., deposit raw spectra in repositories like Zenodo) .
  • Detailed Protocols : Document synthesis, purification, and characterization steps (e.g., NMR conditions, HPLC gradients) for replication .
  • Independent Validation : Partner with external labs to verify key findings .

How do I interpret non-significant results in Bibw 22 experiments?

Q. Advanced

  • Contextualize findings within experimental limitations (e.g., detection thresholds, sample heterogeneity) .
  • Discuss implications for future research, such as optimizing assay sensitivity or exploring alternative models .
  • Avoid overstating conclusions; emphasize the need for further validation .

What interdisciplinary approaches enhance Bibw 22 research?

Q. Advanced

  • Computational Modeling : Predict Bibw 22's binding affinities using molecular docking or QSAR .
  • Cross-Disciplinary Collaboration : Integrate chemical biology and toxicology to assess safety profiles .
  • Meta-Analysis : Synthesize data from disparate studies to identify trends or knowledge gaps .

How do I validate the purity and structural identity of Bibw 22?

Q. Advanced

  • Analytical Techniques : Combine HPLC, mass spectrometry, and NMR to confirm purity (>95%) and structure .
  • Reference Standards : Compare spectral data with authenticated samples or published benchmarks .
  • Peer Review : Submit characterization data for independent verification pre-publication .

How can external funding influence the integrity of Bibw 22 research?

Q. Advanced

  • Disclosure Requirements : Explicitly state funding sources and their roles in the study design .
  • Bias Mitigation : Use blinded data analysis and third-party audits to minimize sponsor influence .
  • Conflict of Interest Agreements : Draft contracts to protect intellectual freedom and data access .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.